2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide
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Description
2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide is a useful research compound. Its molecular formula is C15H21F2N3O2 and its molecular weight is 313.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.16018325 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactive Metabolites from Marine Actinobacterium
Research on compounds isolated from the marine actinobacterium Streptomyces sp. KMM 7210, including a compound structurally related to piperazine derivatives, has shown potential bioactive properties. These metabolites have been investigated for their cytotoxic activities, which were estimated from their effects on sperm and eggs of the sea urchin Strongylocentrotus intermedius. Such studies highlight the potential of piperazine derivatives in understanding marine bioactive compounds and their effects on marine organisms (Sobolevskaya et al., 2007).
Piperazine Antihistamine: Cetirizine
Cetirizine, a piperazine derivative, is recognized for its selective H1 histamine receptor antagonism. It has been effective in treating urticaria and allergic rhinitis, showcasing the application of piperazine derivatives in therapeutic research and the development of antihistamines (Arlette, 1991).
ACAT-1 Inhibitor for Disease Treatment
A study on 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride identified it as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound exhibited significant selectivity for human ACAT-1 over ACAT-2 and showed promise for the treatment of diseases involving ACAT-1 overexpression, demonstrating the importance of piperazine derivatives in developing treatments for metabolic disorders (Shibuya et al., 2018).
Antimicrobial Agents
The synthesis and evaluation of novel compounds derived from 1-(2,6-difluorobenzyl)-1 H -1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides have demonstrated moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains. This research underscores the role of piperazine derivatives in the development of new antimicrobial agents (Jadhav et al., 2017).
Therapeutic Agents for Alzheimer's Disease
A series of multifunctional amides, incorporating piperazine derivatives, have been synthesized and showed moderate enzyme inhibitory potentials against acetyl and butyrylcholinesterase enzymes, with mild cytotoxicity. This research signifies the potential of piperazine-based compounds in the development of therapeutic agents for Alzheimer's disease, illustrating the broad applicability of these derivatives in medicinal chemistry (Hassan et al., 2018).
Properties
IUPAC Name |
2-[4-[(3,4-difluorophenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2N3O2/c16-13-2-1-11(7-14(13)17)8-20-5-4-19(10-15(18)22)9-12(20)3-6-21/h1-2,7,12,21H,3-6,8-10H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUSQOQFDAZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC(=O)N)CCO)CC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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